molecular formula C11H20FN B1531871 (1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine CAS No. 1867826-21-8

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine

Cat. No. B1531871
M. Wt: 185.28 g/mol
InChI Key: UDSSZPBOPCHQAZ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine, also known as N-cyclopentyl-2-fluorocyclohexan-1-amine, is a cyclic amine compound with a unique structure. It is a colorless, crystalline solid that is insoluble in water but soluble in polar organic solvents. This compound has a wide range of applications in the scientific and medical fields, including its use as an intermediate in the synthesis of drugs and its ability to act as a ligand for various proteins.

Scientific Research Applications

Photochemistry and Fluorescence

  • Mori and Maeda (1997) explored the photochemical properties of a compound structurally related to the title compound, focusing on efficient cyclomerization reactions and fluorescence emissions under various conditions (Mori & Maeda, 1997).

Analytical Chemistry

  • Gallaher and Johnson (1999) developed near-infrared fluorophoric labels for fatty acid analysis, utilizing a compound with an aromatic amine functionality, which is relevant to the structure and reactivity of the title compound (Gallaher & Johnson, 1999).

Organic Synthesis and Catalysis

  • Grasa, Viciu, Huang, and Nolan (2001) discussed the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, which is pertinent to the chemical behavior of the title compound (Grasa, Viciu, Huang, & Nolan, 2001).
  • Guo, Tong, Liu, Guo, and Wang (2019) investigated the use of Ru/Nb2O5 catalysts for ketone reductive amination, a reaction type relevant to the title compound (Guo, Tong, Liu, Guo, & Wang, 2019).

Ligand Design and Synthesis

  • Tsygankov, Chun, Samoylova, Kwon, Kreschenova, Kim, Shin, Oh, Strelkova, Kolesov, Zubkov, Semenov, Fedyanin, and Chusov (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamines, employing them as asymmetric ligands and organocatalysts (Tsygankov et al., 2016).

Bioconjugation and Medicinal Chemistry

  • Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, which is relevant to the reactivity and potential applications of the title compound in bioconjugation (Nakajima & Ikada, 1995).

Gold(I) Complexes and Luminescence

  • Bartolomé, Carrasco-Rando, Coco, Cordovilla, Martín-Álvarez, and Espinet (2008) synthesized gold(I) complexes with isocyanide and carbene ligands, exploring hydrogen-bonding interactions and luminescent properties (Bartolomé et al., 2008).

Miscellaneous Applications

  • Ho, Chen, Wong, and Yang (2005) investigated fluorinated chiral secondary amines as catalysts for olefin epoxidation, a study relevant to understanding the reactivity of fluorinated amines like the title compound (Ho, Chen, Wong, & Yang, 2005).

properties

IUPAC Name

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSSZPBOPCHQAZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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